molecular formula C11H12N4OS B2900080 5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide CAS No. 2415602-07-0

5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide

Cat. No.: B2900080
CAS No.: 2415602-07-0
M. Wt: 248.3
InChI Key: KPPLRGYDQSZWHJ-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds This compound features a pyrimidine ring substituted with a methyl group at the 5 and 6 positions, a thiazole ring at the 2 position, and a carboxamide group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method is the reaction of a suitable pyrimidine derivative with a thiazole derivative under specific conditions, such as heating in the presence of a base or a catalyst.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry, where reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Addition: Addition reactions may involve the use of halogens or other electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted or added derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and development.

Biology: In biological research, 5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide can be used to study enzyme inhibition, receptor binding, and other biological processes. Its thiazole and pyrimidine rings are known to interact with various biological targets.

Medicine: This compound has potential medicinal applications, including its use as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a candidate for the treatment of diseases such as cancer, inflammation, and infections.

Industry: In industry, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole and pyrimidine rings can bind to enzymes, receptors, or other proteins, leading to biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • Thiazole derivatives: These compounds share the thiazole ring and are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Pyrimidine derivatives: These compounds share the pyrimidine ring and are used in various pharmaceuticals and agrochemicals.

  • Carboxamide derivatives: These compounds contain the carboxamide group and are used in drug development and other chemical applications.

Uniqueness: 5,6-Dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6-dimethyl-N-(2-methyl-1,3-thiazol-5-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-6-7(2)13-5-14-10(6)11(16)15-9-4-12-8(3)17-9/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPLRGYDQSZWHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CN=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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